Regioisomeric Specificity: Exclusive Intermediate for (S)-Bu-HIBO Synthesis
In the published synthesis of the AMPA receptor agonist (S)-Bu-HIBO, cyclization of methyl 2-acetylhexanoate with hydroxylamine produces a mixture of two isoxazole regioisomers: 4-butyl-5-methyl-3-isoxazolol (II) and 4-butyl-3-methylisoxazol-5(2H)-one (III). Only the target compound (III) possesses the correct 3-methyl-5-oxo substitution pattern that enables subsequent O-methylation, bromination, and chiral resolution to yield enantiopure (S)-Bu-HIBO (ee ≥ 99.0%) [1]. The regioisomer (II) cannot be advanced through this synthetic sequence, establishing the target compound as the essential intermediate.
| Evidence Dimension | Synthetic utility as chiral amino acid precursor |
|---|---|
| Target Compound Data | Proceeds through methylation → bromination → malonate coupling → hydrolysis → chiral resolution to (S)-Bu-HIBO (ee ≥ 99.0%) |
| Comparator Or Baseline | 4-Butyl-5-methyl-3-isoxazolol (CAS 96520-39-7): incorrect substitution pattern; cannot advance beyond cyclization step |
| Quantified Difference | Target compound yields bioactive (S)-Bu-HIBO (AMPA IC₅₀ = 0.48 μM, EC₅₀ = 17 μM); regioisomer is synthetic dead-end |
| Conditions | Cyclization with aq. NH₂OH at 0°C; column chromatography separation; multi-step sequence as reported in J. Med. Chem. 1998 |
Why This Matters
For laboratories synthesizing AMPA receptor ligands, procurement of the correct regioisomer (CAS 107403-07-6) rather than CAS 96520-39-7 is the sole determinant of synthetic viability.
- [1] Johansen, T.N.; et al. Excitatory amino acid receptor ligands: Resolution, absolute stereochemistry, and enantiopharmacology of 2-amino-3-(4-butyl-3-hydroxyisoxazol-5-yl)propionic acid. J. Med. Chem. 1998, 41, 930–939. DOI: 10.1021/jm9706731. Drug Synthesis Database entry for intermediate (III). View Source
